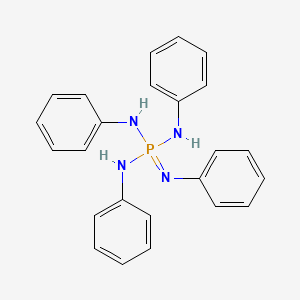
Phosphorimidic triamide, N,N',N'',N'''-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- is a chemical compound with the molecular formula C24H23N4P. It contains 24 carbon atoms, 23 hydrogen atoms, 4 nitrogen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- can be achieved through several methods. One common approach involves the use of phosphorus halides as substrates. The reaction typically requires specific conditions, such as controlled temperature and the presence of catalysts, to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted phosphorimidic triamides .
Scientific Research Applications
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and therapeutic applications. Additionally, this compound is used in industrial applications, such as the production of flame retardants and organic dyes .
Mechanism of Action
The mechanism of action of phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- can be compared with other similar compounds, such as phosphorimidic triamide, N,N’,N’‘,N’‘’-tetrakis(4-bromophenyl)-. While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and reactivity. This uniqueness makes phosphorimidic triamide, N,N’,N’‘,N’‘’-tetraphenyl- a valuable compound for specific applications .
Properties
CAS No. |
112981-12-1 |
|---|---|
Molecular Formula |
C24H23N4P |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[dianilino(phenylimino)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H23N4P/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20,25-27H |
InChI Key |
VHMJIYZVNFHJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















